1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.
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Biological Activity
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a diverse range of biological activities, making it a significant focus in medicinal chemistry and drug development. Its unique structure, characterized by the presence of both electron-withdrawing and electron-donating groups, contributes to its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN5O2
- Molecular Weight : 423.9 g/mol
- IUPAC Name : this compound
The compound's structure includes a chloro substituent and methoxy groups that influence its biological interactions. The presence of nitrogen in the pyrazolo ring enhances its reactivity and interaction with biological targets.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. The balance between electron-withdrawing and electron-donating groups affects its nucleophilicity and electrophilicity during chemical transformations, potentially leading to inhibition or modulation of various biological pathways.
Biological Activities
Research has indicated that compounds in the pyrazolo[3,4-d]pyrimidine class possess a variety of biological activities:
-
Anticancer Activity :
- Several studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- For instance, compounds similar to this compound have shown effectiveness against breast cancer and leukemia cells.
-
Antimicrobial Activity :
- Pyrazolo derivatives have been evaluated for their antimicrobial effects against both gram-positive and gram-negative bacteria.
- In vitro assays have indicated that certain derivatives exhibit potent antibacterial activity comparable to established antibiotics.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various pyrazolo derivatives:
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-14-4-6-16(23)11-18(14)28-22-17(12-27-28)21(25-13-26-22)24-9-8-15-5-7-19(29-2)20(10-15)30-3/h4-7,10-13H,8-9H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLOQRKVRLRYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.